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Compound of Interest

Compound Name: Hoechst 33258

CAS No.: 32089-25-1

Cat. No.: B1210083

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for using Hoechst 33258, a cell-permeant,

blue-emitting fluorescent dye that binds to the minor groove of double-stranded DNA. It is a

widely used nuclear counterstain in fluorescence microscopy, flow cytometry, and other cell

analysis applications for both live and fixed cells.

I. Overview and Key Properties
Hoechst 33258 is a bisbenzimide dye that exhibits minimal fluorescence in solution but

becomes brightly fluorescent upon binding to DNA, particularly at adenine-thymine (A-T) rich

regions.[1][2][3] This property allows for no-wash staining protocols.[4][5] It is excited by

ultraviolet (UV) light and emits blue fluorescence.[1][6] Compared to other nuclear stains like

DAPI, Hoechst dyes are generally less toxic, making them more suitable for live-cell imaging.[2]

[3][7]

Table 1: Properties of Hoechst 33258
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Property Value References

Excitation Maximum (with

DNA)
~352 nm [4][5][8]

Emission Maximum (with DNA) ~461 nm [4][5][8]

Molecular Weight 533.88 g/mol (Anhydrous) [5][8]

623.96 g/mol (Pentahydrate) [5][9]

Solubility Soluble in water and DMSO [1][6][8]

Storage of Stock Solution
2-6°C or -20°C, protected from

light
[1][4][10]

II. Experimental Protocols
A. Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of Hoechst 33258, which can then

be diluted to the final working concentration.

Materials:

Hoechst 33258 powder

High-purity water or dimethyl sulfoxide (DMSO)

Microcentrifuge tubes

Vortex mixer

Protocol:

Prepare a 1 mg/mL or 10 mg/mL stock solution by dissolving the Hoechst 33258 powder in

high-purity water or DMSO.[6][11]

Mix thoroughly by vortexing until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at 2-6°C for short-term storage (up to 6 months) or at -20°C for long-

term storage (up to one year), protected from light.[1][4][9][10]

B. Staining Live Cultured Cells
Hoechst 33258 is cell-permeant and therefore suitable for staining live cells.[2]

Table 2: Recommended Conditions for Live Cell Staining

Parameter Recommended Range References

Working Concentration 0.1 - 12 µg/mL [2][3][11]

Typical Concentration 1 µg/mL [4][5][12]

Incubation Time 5 - 60 minutes [1][4][8][11]

Incubation Temperature Room Temperature or 37°C [1][3][4]

Protocol:

Culture cells on a suitable imaging vessel (e.g., coverslips, imaging dishes, or microplates).

Prepare the Hoechst 33258 staining solution by diluting the stock solution in pre-warmed,

complete cell culture medium to the desired final concentration (typically 1 µg/mL).[4][5][11]

Remove the existing culture medium from the cells.

Add the staining solution to the cells.

Incubate the cells for 5-30 minutes at 37°C, protected from light.[4][11] The optimal

incubation time can vary depending on the cell type.

(Optional) Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh

culture medium to remove unbound dye. However, washing is not always necessary for

specific staining.[4][5][11]

Image the cells using a fluorescence microscope with a UV excitation source and a blue

emission filter.[11]
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C. Staining Fixed Cultured Cells
Hoechst 33258 can also be used to stain the nuclei of fixed cells.

Table 3: Recommended Conditions for Fixed Cell Staining

Parameter Recommended Range References

Working Concentration 0.1 - 10 µg/mL [2]

Typical Concentration 1 µg/mL [4][5]

Incubation Time 10 - 30 minutes [1][10]

Incubation Temperature Room Temperature [1][4][10]

Protocol:

Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde for 10-15 minutes

at room temperature).[1][10]

Wash the cells twice with PBS to remove the fixative.[1][10]

(Optional) Permeabilize the cells if required for other antibody staining.

Prepare the Hoechst 33258 staining solution by diluting the stock solution in PBS to the

desired final concentration (typically 1 µg/mL).[4][5]

Add the staining solution to the fixed cells.

Incubate for 10-30 minutes at room temperature, protected from light.[1][10]

Wash the cells 2-3 times with PBS to remove unbound dye.[10]

Mount the coverslip with an appropriate mounting medium.

Image the cells using a fluorescence microscope.

III. Experimental Workflow
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Hoechst 33258 Staining Workflow for Cultured Cells

Preparation Cell Preparation

Staining

Post-Staining & Imaging

Prepare 1-10 mg/mL
Hoechst 33258 Stock Solution

(in water or DMSO)

Dilute Stock to Working Concentration
(0.1-12 µg/mL)

Incubate with Staining Solution
(5-60 min, 37°C or RT)

Incubate with Staining Solution
(10-30 min, RT)

Culture Cells on
Imaging-Compatible Surface

Live Cells Fixed Cells

Fix with PFA

Wash (Optional for Live Cells,
Recommended for Fixed)

Image with Fluorescence Microscope
(UV Ex / Blue Em)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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